Product packaging for 1-Benzyl-2-(chloromethyl)piperidine(Cat. No.:CAS No. 129437-88-3)

1-Benzyl-2-(chloromethyl)piperidine

Cat. No.: B3096939
CAS No.: 129437-88-3
M. Wt: 223.74 g/mol
InChI Key: CPGUAMMBRXPVGH-UHFFFAOYSA-N
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Description

1-Benzyl-2-(chloromethyl)piperidine (CAS 129437-88-3) is a valuable piperidine-based chemical building block with significant applications in medicinal chemistry and neuroscience research. This compound, with the molecular formula C13H18ClN and a molecular weight of 223.75 g/mol, serves as a key synthetic intermediate for the development of novel therapeutic agents . Its primary research value lies in the construction of complex molecules targeting the central nervous system. Piperidine derivatives are established scaffolds in the search for multi-target ligands for complex neurodegenerative diseases . Specifically, this compound is utilized in the synthesis of functionalized piperidine derivatives that are evaluated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—enzymes critical in the cholinergic hypothesis of Alzheimer's disease (AD) . Furthermore, related 1-benzylpiperidine structures are investigated for their affinity to the serotonin transporter (SERT), representing a promising strategy to address both cognitive deficits and comorbid depression in AD patients with a single molecular entity . The reactive chloromethyl group on the piperidine ring enables further structural elaboration, making this compound a versatile intermediate for constructing diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18ClN B3096939 1-Benzyl-2-(chloromethyl)piperidine CAS No. 129437-88-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-2-(chloromethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN/c14-10-13-8-4-5-9-15(13)11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGUAMMBRXPVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCl)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 1 Benzyl 2 Chloromethyl Piperidine

Reactions Involving the Chloromethyl Moiety

The primary site of reactivity on the 1-benzyl-2-(chloromethyl)piperidine molecule is the carbon-chlorine bond of the chloromethyl group. The chlorine atom, being a good leaving group, makes the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Substitution Reactions

The chloromethyl moiety readily undergoes nucleophilic substitution reactions (S_N2). In these reactions, an external nucleophile directly displaces the chloride ion. However, due to the proximity of the tertiary amine in the piperidine (B6355638) ring, simple substitution is often in competition with reactions mediated by the aziridinium (B1262131) ion.

A clear example of this competition is the reaction of this compound with sodium azide (B81097) (NaN₃). This reaction yields both the direct substitution product, 1-benzyl-2-(azidomethyl)piperidine, and a ring-expanded product. rsc.org The formation of the direct substitution product confirms the accessibility of the chloromethyl group to external nucleophiles. The ratio of substitution to other reaction pathways is highly dependent on the nucleophile and reaction conditions. rsc.orgfrontiersin.org

Formation and Reactivity of Aziridinium Cations

A defining feature of the reactivity of this compound is the intramolecular cyclization to form a bicyclic aziridinium cation. The piperidine nitrogen acts as an internal nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride. encyclopedia.pub This process results in the formation of a strained, three-membered aziridine (B145994) ring fused to the six-membered piperidine ring, creating the 1-benzyl-1-azoniabicyclo[4.1.0]heptane cation. rsc.orgnih.govjove.com

This transient but crucial intermediate is highly electrophilic due to the ring strain and the positive charge on the nitrogen atom. encyclopedia.pubnih.gov Its formation has been confirmed spectroscopically, and in similar systems, analogous bicyclic aziridinium ions have been isolated and characterized by X-ray crystallography. rsc.orgnih.gov The subsequent reactions of this intermediate are governed by the site of nucleophilic attack.

The opening of the 1-benzyl-1-azoniabicyclo[4.1.0]heptane intermediate by a nucleophile can occur at two distinct positions: the exocyclic methylene (B1212753) carbon (C7) or the piperidine ring carbon at the bridgehead (C6). The regioselectivity of this attack is influenced by the nature of the incoming nucleophile, following principles such as Hard/Soft Acid/Soft (HSAB) theory. frontiersin.org

Attack at C7 (exocyclic carbon): This pathway leads to the formation of a 2-substituted piperidine derivative, which is essentially the product of a formal nucleophilic substitution. This is the favored pathway for softer nucleophiles. For instance, in reactions using organocopper reagents (which deliver soft alkyl nucleophiles), the attack occurs preferentially at the less-substituted exocyclic carbon, yielding 2-alkylpiperidine derivatives. frontiersin.org

Attack at C6 (bridgehead carbon): This pathway results in the formation of a seven-membered ring, an azepane derivative. This course is often taken by harder nucleophiles. The reaction with sodium azide, for example, produces a mixture, indicating that the azide ion can attack at both sites. rsc.org

The table below summarizes the regioselectivity observed in the reaction of an aziridinium ion with organocopper reagents. frontiersin.org

Alkyl Group (from R₂CuLi)SolventYield of 2-Alkylpiperidine (%)
n-Propyl1,4-Dioxane70
Methyl1,4-Dioxane65
Ethyl1,4-Dioxane55
Allyl1,4-Dioxane52
Benzyl (B1604629)1,4-Dioxane38
Phenyl1,4-Dioxane35
Data derived from reactions on a similar 1-azoniabicyclo[4.1.0]heptane tosylate system.

The highly reactive aziridinium cation can be "trapped" by a variety of nucleophiles present in the reaction mixture (intermolecularly) or by a nucleophilic functional group located elsewhere on the molecule (intramolecularly).

Intermolecular trapping is the most common pathway, where an external nucleophile attacks the aziridinium ion as described above. A wide range of nucleophiles, including azides, cyanides, acetates, and organometallic reagents, have been successfully used to trap these intermediates, leading to a diverse array of substituted piperidines and azepanes. rsc.orgfrontiersin.orgnih.gov This method has proven effective for the synthesis of complex molecules and natural product analogs. jove.com

Intramolecular trapping can occur if the starting molecule contains another nucleophilic center. While less common for the parent this compound, derivatives with suitably positioned hydroxyl or amino groups could undergo intramolecular ring opening of the aziridinium ion to form more complex bicyclic or polycyclic azaheterocycles.

Reactions of the Piperidine Core

The formation of the aziridinium intermediate not only activates the chloromethyl group but also enables skeletal rearrangements of the piperidine ring itself.

Ring Expansion and Ring Contraction Reactions

Ring Expansion: The attack of a nucleophile on the bridgehead carbon (C6) of the 1-benzyl-1-azoniabicyclo[4.1.0]heptane intermediate results in the cleavage of the C2-N bond of the original piperidine structure, leading to a ring-expanded, seven-membered azepane (hexahydroazepine) ring. nih.govjove.com The reaction of this compound with sodium azide provides a direct example of this, yielding a mixture of the 2-azidomethylpiperidine (substitution product) and the 6-azido-4-benzylhexahydro-1,4-oxazepine (ring-expanded product). rsc.org This type of rearrangement is a powerful synthetic tool for accessing larger heterocyclic systems from more readily available piperidines.

The table below shows the product distribution for the reaction of this compound with sodium azide. rsc.org

ProductReaction TypeYield (%)
1-Benzyl-2-(azidomethyl)piperidineSubstitution56
6-Azido-1-benzylhexahydroazepineRing Expansion14

Ring Contraction: While less common than ring expansion for this specific system, ring contraction of piperidine derivatives to form pyrrolidines is a known chemical transformation. mdpi.com Such a rearrangement would likely proceed through a different mechanism, possibly involving the formation of the aziridinium ion followed by a more complex skeletal reorganization. For instance, the treatment of certain 3-hydroxypiperidine (B146073) derivatives can lead to ring contraction to form substituted pyrrolidines, a process also mediated by an intermediate aziridinium species. mdpi.com

Intramolecular Rearrangements

Intramolecular rearrangements of 2-halomethyl-N-alkyl piperidines and related cyclic amines are known to occur, often proceeding through strained-ring intermediates. In a study of the closely related 2-chloromethyl-1-benzylpyrrolidine, it was found that treatment with sodium azide led to a mixture of 2-azidomethyl-1-benzylpyrrolidine (B8552390) and 3-azido-1-benzylpiperidine. The formation of the rearranged piperidine product strongly suggests the intermediacy of a bicyclic aziridinium ion. This intermediate is formed by the intramolecular displacement of the chloride by the tertiary amine. The subsequent nucleophilic attack by the azide ion can occur at either of the two electrophilic carbon atoms of the aziridinium ring, leading to both the starting five-membered ring product and the rearranged six-membered ring product. rsc.org

Reduction of this mixture of azides afforded a roughly 50:50 mixture of 2-aminomethyl-1-benzylpyrrolidine and 3-amino-1-benzylpiperidine, confirming the rearrangement had taken place. rsc.org This type of rearrangement highlights the potential for ring expansion and the formation of isomeric products when subjecting this compound to nucleophilic substitution conditions.

Table 1: Products of Azide Treatment on 2-Chloromethyl-1-benzylpyrrolidine

Starting Material Reagent Products Implied Intermediate

Cyclization Cascades

While specific examples of cyclization cascades initiated directly from this compound are not extensively documented in readily available literature, the reactivity of this compound makes it a plausible candidate for such transformations. Cyclization cascades are powerful synthetic tools that allow for the rapid construction of complex molecular architectures from relatively simple starting materials.

The key reactive feature of this compound that could initiate a cascade is the electrophilic chloromethyl group. For instance, in the presence of a Lewis acid or under appropriate reaction conditions, this group could be involved in an intramolecular Friedel-Crafts-type reaction with the pendant benzyl group, leading to the formation of a new ring system. The feasibility of such a process would be highly dependent on the reaction conditions and the substitution pattern of the aromatic ring.

Furthermore, the piperidine nitrogen, after a potential de-benzylation step, could act as a nucleophile in a cascade sequence. In more complex scenarios, the chloromethyl group could be transformed into other functionalities, such as an aldehyde or an alkyne, which are known to participate in a wide array of cyclization cascades, including Prins-type and ene-cyclizations.

Catalytic Transformations Involving this compound or its Analogues

The structural motifs present in this compound and its derivatives make them suitable for use in various catalytic processes, both as substrates and potentially as ligands or catalysts themselves.

The chloromethyl group of this compound is a reactive handle for metal-catalyzed cross-coupling reactions. Benzyl chlorides are known to participate in a variety of such transformations. For example, nickel-catalyzed reductive cross-coupling reactions between benzyl chlorides and aryl chlorides or fluorides have been developed for the synthesis of diarylmethanes. organic-chemistry.org Similarly, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of benzylic halides with arylboronic acids are well-established methods for forming carbon-carbon bonds. researchgate.net

Iron-catalyzed cross-electrophile coupling reactions that unite benzyl halides with disulfides to form thioethers have also been reported, proceeding without the need for a terminal reductant. nih.gov These examples from the broader literature on benzyl halides suggest that this compound could be a viable substrate for similar metal-catalyzed transformations, allowing for the introduction of a wide range of substituents at the 2-position of the piperidine ring.

Table 2: Potential Metal-Catalyzed Reactions of this compound

Reaction Type Catalyst Potential Coupling Partner Potential Product
Suzuki-Miyaura Coupling Palladium Arylboronic Acid 1-Benzyl-2-(arylmethyl)piperidine
Reductive Coupling Nickel Aryl Halide 1-Benzyl-2-(arylmethyl)piperidine

Chiral piperidine derivatives are cornerstones of organocatalysis, often employed to activate substrates and control the stereochemical outcome of reactions. While this compound itself is not a common organocatalyst, its derivatives, particularly those bearing functional groups capable of hydrogen bonding or forming iminium/enamine intermediates, could have significant potential.

For example, the development of hybrid bio-organocatalytic cascades for the synthesis of 2-substituted piperidines highlights the importance of this structural motif. nih.gov In these systems, a transaminase can generate a reactive intermediate that then undergoes a Mannich reaction catalyzed by an organocatalyst. Analogues of this compound, after conversion of the chloromethyl group to an amine or other functional handle, could potentially serve as chiral ligands or catalysts in similar transformations.

Mechanistic Elucidation via Experimental and Computational Studies

The mechanisms of reactions involving N-benzylpiperidine derivatives are often investigated through a combination of experimental techniques and computational modeling. For instance, in the study of N-benzylpiperidine derivatives as acetylcholinesterase inhibitors, computational methods such as Comparative Molecular Field Analysis (CoMFA) have been used to build 3D-QSAR models. nih.gov These models correlate the steric and electronic properties of the molecules with their biological activity, providing insights into the key interactions between the inhibitor and the enzyme's active site. nih.gov

Kinetic studies are a fundamental experimental tool for elucidating reaction mechanisms. By measuring reaction rates under different conditions (e.g., varying reactant concentrations, temperature, or catalyst loading), a rate law can be determined, which provides clues about the species involved in the rate-determining step. For the intramolecular rearrangement of this compound, kinetic studies could help to confirm the proposed aziridinium ion intermediate.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms in detail. DFT calculations can be used to model the geometries of reactants, transition states, and products, as well as to calculate their relative energies. This information allows for the mapping of the entire reaction energy profile, which can help to distinguish between different possible mechanistic pathways. For example, DFT calculations could be used to model the formation of the aziridinium intermediate from this compound and the subsequent nucleophilic attack, providing a deeper understanding of the factors that control the regioselectivity of the ring-opening.

Derivatization and Functionalization Strategies

Synthesis of Novel 1-Benzyl-2-(chloromethyl)piperidine Derivatives

The chemical reactivity of this compound at multiple sites allows for the generation of a vast library of derivatives. Strategic modifications can be performed on the benzyl (B1604629) group, the piperidine (B6355638) ring, and the chloromethyl group, each offering a pathway to new chemical entities.

Modification of the Benzyl Group

The benzyl group attached to the piperidine nitrogen is more than a simple protecting group; it is a key site for introducing structural diversity. Modifications to the aromatic ring of the benzyl group can significantly influence the electronic and steric properties of the entire molecule. A variety of substituted benzylpiperidine derivatives can be synthesized by employing substituted benzyl halides in the initial synthesis or through post-synthesis modifications.

For instance, the synthesis of benzylpiperidine scaffolds can be achieved through the reaction of appropriately substituted brominated intermediates with 1-Boc-4-methylenepiperidine, followed by deprotection. This allows for the introduction of various substituents on the benzyl ring. smolecule.com Furthermore, research into N-benzyl piperidine derivatives has shown that substitutions on the benzyl ring are crucial for tuning the biological activity of these compounds. nih.gov

Table 1: Examples of Potential Benzyl-Modified this compound Derivatives

EntryBenzyl SubstituentPotential Synthetic Route
14-MethoxybenzylReaction of 2-(chloromethyl)piperidine (B3272035) with 4-methoxybenzyl chloride.
24-TrifluoromethylbenzylReaction of 2-(chloromethyl)piperidine with 4-(trifluoromethyl)benzyl chloride.
33,4-DichlorobenzylReaction of 2-(chloromethyl)piperidine with 3,4-dichlorobenzyl chloride.
44-NitrobenzylNitration of this compound using standard nitrating agents.

Functionalization of the Piperidine Ring at Various Positions

The piperidine ring itself presents multiple opportunities for functionalization, allowing for the introduction of various substituents that can modulate the compound's properties. The chloromethyl group at the 2-position is a primary site for nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups.

The reactive C-Cl bond in the 2-(chloromethyl) side chain allows for straightforward nucleophilic substitution with various nucleophiles. For example, reaction with sodium azide (B81097) can produce the corresponding 1-benzyl-2-(azidomethyl)piperidine. This azide derivative is a versatile intermediate that can be further transformed, for instance, into 1-benzyl-2-(aminomethyl)piperidine via reduction. The synthesis of related aminomethylpiperidine (B13870535) derivatives is a well-established process in medicinal chemistry. smolecule.com

Furthermore, the piperidine ring can be functionalized at other positions. For example, the synthesis of 4-substituted piperidine derivatives is a common strategy in drug discovery. nih.govnih.gov While direct functionalization of the pre-formed this compound ring at other positions can be challenging, building the piperidine ring with the desired substituents before the introduction of the benzyl and chloromethyl groups is a viable approach. unisi.it

Table 2: Potential Derivatives from Functionalization of the Chloromethyl Group

EntryReagentResulting Functional Group at C2Derivative Name
1Sodium Azide (NaN₃)Azidomethyl (-CH₂N₃)1-Benzyl-2-(azidomethyl)piperidine
2Potassium Cyanide (KCN)Cyanomethyl (-CH₂CN)1-Benzyl-2-(cyanomethyl)piperidine
3Ammonia (NH₃)Aminomethyl (-CH₂NH₂)1-Benzyl-2-(aminomethyl)piperidine
4Sodium Methoxide (NaOCH₃)Methoxymethyl (-CH₂OCH₃)1-Benzyl-2-(methoxymethyl)piperidine
5Diethylamine(Diethylamino)methyl [-CH₂N(CH₂)₂]1-Benzyl-2-[(diethylamino)methyl]piperidine

Incorporation into Polycyclic and Fused Heterocyclic Systems

The this compound scaffold can serve as a building block for the synthesis of more complex polycyclic and fused heterocyclic systems. The reactive chloromethyl group is a key handle for intramolecular cyclization reactions, leading to the formation of new rings fused to the piperidine core.

A prominent example of this strategy is the synthesis of benzomorphan (B1203429) scaffolds, which are important in medicinal chemistry. An acid-catalyzed intramolecular Friedel-Crafts cyclization of a functionalized benzylpiperidine can lead to the formation of the benzomorphan ring system. beilstein-journals.org Although not starting directly from the chloromethyl derivative, this illustrates a pathway where the chloromethyl group could be converted to a suitable functional group to initiate cyclization.

Furthermore, the azide derivative, 1-benzyl-2-(azidomethyl)piperidine, is a precursor for 1,3-dipolar cycloaddition reactions. Reaction with alkynes can yield triazole-fused piperidine systems, a common motif in drug discovery. mdpi.commdpi.com For instance, a "click" reaction between the azide and a suitable alkyne would lead to a 1,2,3-triazole ring attached to the piperidine at the 2-position via a methylene (B1212753) bridge.

Stereochemical Diversity in Derivative Synthesis

The presence of a stereocenter at the C2 position of the piperidine ring means that this compound can exist as a racemic mixture of enantiomers. The synthesis of stereochemically pure derivatives is often crucial for achieving desired biological activity and avoiding off-target effects.

Asymmetric synthesis strategies can be employed to obtain enantiomerically enriched 2-substituted piperidines. For instance, the asymmetric reduction of N-benzylpyridinium salts has been shown to be an effective method for producing chiral 2-alkylpiperidine derivatives. This approach could be adapted to synthesize enantiomerically pure precursors to (R)- or (S)-1-benzyl-2-(chloromethyl)piperidine. The synthesis of (R)-benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride highlights the importance of stereochemistry in this class of compounds. nih.govsigmaaldrich.com

Once a chiral center is established, subsequent reactions can be designed to be stereospecific or stereoselective, preserving or influencing the stereochemistry of the final products. For example, nucleophilic substitution at the chloromethyl group typically proceeds with inversion of configuration if the mechanism is SN2, allowing for the controlled synthesis of specific stereoisomers.

Advanced Spectroscopic and Structural Elucidation of Piperidine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Detailed ¹H and ¹³C NMR Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of an N-benzylpiperidine derivative is expected to show distinct signals for the protons of the benzyl (B1604629) group and the piperidine (B6355638) ring. For a compound like 1-benzylpiperidine, the aromatic protons of the benzyl group typically appear as a multiplet in the range of 7.2-7.4 ppm. The benzylic protons (Ph-CH₂-N) often present as a singlet or, in a chiral environment, as a pair of diastereotopic doublets. researchgate.net The protons on the piperidine ring will appear at higher field strengths, generally between 1.5 and 3.0 ppm. nih.gov The introduction of a chloromethyl substituent at the C2 position of the piperidine ring in 1-Benzyl-2-(chloromethyl)piperidine would be expected to further shift the signals of the adjacent protons and introduce additional complexity due to the creation of a chiral center.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule. For a typical N-benzylpiperidine, the aromatic carbons of the benzyl group will have signals in the 127-140 ppm region. The benzylic carbon signal is usually found around 60-65 ppm. The piperidine ring carbons will have resonances at higher field strengths. The presence of a chloromethyl group at C2 would significantly impact the chemical shift of the C2 carbon and the adjacent chloromethyl carbon.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for N-Benzylpiperidine Derivatives

CompoundSolvent¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
1-BenzylpiperidineDMSO7.2-7.4 (m, 5H, Ar-H), 3.4 (s, 2H, Ph-CH₂-N), 2.3 (t, 4H, piperidine-H), 1.3-1.6 (m, 6H, piperidine-H)138.6, 129.3, 128.2, 126.9, 64.0, 54.6, 26.1, 24.5
(R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylateCDCl₃7.2-7.4 (m, 5H, Ar-H), 2.58 (d, J=6.6 Hz, 2H, -CH₂NH₂), 1.0-2.8 (m, piperidine-H)Not specified

Note: The data presented is for related compounds and is intended to be illustrative of the expected spectral regions. nih.govCurrent time information in Bangalore, IN.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to determine the stereochemistry of complex molecules like this compound, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the piperidine ring and the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This is particularly important for elucidating the stereochemistry, such as the relative orientation of the substituents on the piperidine ring.

NMR for Kinetic Studies and Mechanistic Insights

Variable-temperature NMR studies can provide valuable information on dynamic processes within the molecule, such as conformational changes (e.g., ring inversion of the piperidine chair) and restricted rotation around single bonds. For N-benzylpiperidine derivatives, the presence of a bulky substituent can lead to observable dynamic behavior. For instance, the benzylic protons can become diastereotopic if the molecule is chiral, leading to distinct signals and couplings that can be analyzed to understand the conformational preferences and energy barriers to rotation. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular weight of the free base is 223.74 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to this mass.

The fragmentation pattern in MS is highly characteristic of the compound's structure. For N-benzylpiperidines, a common fragmentation pathway involves the cleavage of the benzylic bond, leading to the formation of a stable tropylium (B1234903) ion (m/z 91). Other fragments would arise from the piperidine ring and the chloromethyl substituent. Analysis of these fragments helps to confirm the presence of the different structural units within the molecule. While a specific mass spectrum for this compound is not available, data for the isomeric 1-Benzyl-4-(chloromethyl)piperidine has been reported. nih.gov

Vibrational Spectroscopy: FT-IR and FT-Raman

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-N and C-Cl stretching vibrations.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. It is particularly useful for observing vibrations of non-polar bonds.

While a specific, detailed analysis of the FT-IR and FT-Raman spectra for this compound is not publicly available, the general spectral features can be inferred from related compounds. Vapor phase IR spectra for the isomeric 1-Benzyl-4-(chloromethyl)piperidine are available in spectral databases. nih.gov

Interactive Data Table: Expected Vibrational Frequencies for N-Benzylpiperidine Derivatives

Functional GroupExpected Wavenumber (cm⁻¹) (FT-IR)
Aromatic C-H stretch3000-3100
Aliphatic C-H stretch2800-3000
Aromatic C=C stretch1450-1600
C-N stretch1000-1250
C-Cl stretch600-800

Note: These are general ranges and the exact positions of the bands will depend on the specific molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The benzyl group in this compound contains a phenyl ring, which will give rise to characteristic UV absorptions. Typically, benzene (B151609) and its derivatives show a strong absorption band (the E2 band) around 204 nm and a weaker, fine-structured band (the B band) around 254 nm. The exact position and intensity of these absorptions can be influenced by the substitution on the piperidine ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of molecules and their packing in the crystal lattice. For piperidine derivatives, X-ray crystallography elucidates the puckering of the six-membered ring, the stereochemical relationships of its substituents, and the nature of intermolecular interactions that stabilize the crystal structure.

Detailed Research Findings

The piperidine ring, analogous to cyclohexane, typically adopts a chair conformation to minimize angular and torsional strain. However, the presence of bulky substituents and specific intermolecular forces can lead to distorted chair or even boat conformations.

A study on t-3-Benzyl-r-2,c-6-diphenylpiperidin-4-one oxime revealed that the piperidine ring adopts a slightly distorted chair conformation. In this structure, the phenyl rings at positions 2 and 6, as well as the benzyl group at position 3, are all in equatorial orientations to minimize steric hindrance. growkudos.comiucr.orgiucr.org The crystal structure is stabilized by intermolecular O—H···N hydrogen bonds, forming chains of molecules. growkudos.comiucr.orgiucr.org

Similarly, the crystal structure of t-3-Benzyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one oxime also shows the piperidine ring in a chair conformation with the substituents in equatorial positions. nih.gov The crystal packing is further influenced by intermolecular N—H⋯O, O—H⋯N, and C—H⋯O hydrogen bonds, in addition to C—H⋯π interactions. nih.gov

The study of piperidin-1-ylamidomethyltellurium dihalides provides another example of the chair conformation of the piperidine ring in the solid state. doi.org These compounds exhibit a "butterfly" molecular shape and are characterized by intramolecular Te···O secondary bonding interactions. doi.org

The synthesis and X-ray analysis of spirocyclic 2-arylpiperidines confirmed a trans configuration between the substituents at the 2 and 4 positions, with the aryl group adopting an axial orientation. rsc.org This highlights how the substitution pattern can enforce specific conformational outcomes.

Based on these findings, it is highly probable that this compound would also exhibit a chair conformation in the solid state. The N-benzyl group would likely occupy an equatorial position to minimize steric strain. The orientation of the 2-(chloromethyl) group would depend on the crystallization conditions and the interplay of steric and electronic factors.

The following tables summarize the crystallographic data for some of the discussed piperidine derivatives.

Table 1: Crystallographic Data for Selected Piperidine Derivatives

Compound NameChemical FormulaCrystal SystemSpace GroupReference
t-3-Benzyl-r-2,c-6-diphenylpiperidin-4-one oximeC₂₄H₂₄N₂OMonoclinicP1 21/c 1 researchgate.net
t-3-Benzyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one oximeC₂₆H₂₈N₂O₃OrthorhombicP2₁/n nih.gov
8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinolineC₂₇H₃₀N₂OTriclinicP-1 nih.goviucr.org
Piperidin-1-ylamidomethyltellurium dibromideC₁₄H₂₄Br₂N₂O₂TeMonoclinicP2₁/c doi.org

Table 2: Unit Cell Parameters for Selected Piperidine Derivatives

Compound Namea (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZReference
t-3-Benzyl-r-2,c-6-diphenylpiperidin-4-one oxime19.5024(9)8.7503(4)11.6500(6)90100.846(2)901952.58(16)4 researchgate.net
t-3-Benzyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one oxime10.2472(4)11.2723(4)38.4188(15)9090904437.7(3)8 nih.gov
Piperidin-1-ylamidomethyltellurium dibromide9.439(1)21.991(2)12.217(1)90107.63(1)90-12 researchgate.net

Theoretical and Computational Investigations of 1 Benzyl 2 Chloromethyl Piperidine

Theoretical and computational chemistry offer powerful tools to predict and understand the behavior of molecules at an atomic level. For 1-Benzyl-2-(chloromethyl)piperidine, these methods provide deep insights into its structure, reactivity, and potential interactions, complementing experimental data. While comprehensive studies dedicated solely to this specific compound are not extensively published, a wealth of research on the N-benzylpiperidine scaffold allows for a robust analysis based on established computational methodologies.

Applications in Organic Synthesis As a Building Block

Role as a Key Intermediate in Complex Molecule Construction

1-Benzyl-2-(chloromethyl)piperidine and its derivatives are key intermediates in the synthesis of a wide array of complex molecules, especially those with pharmacological activity. The piperidine (B6355638) ring is a common scaffold found in many biologically active compounds. nih.gov The chloromethyl group provides a reactive handle for the introduction of various functional groups through nucleophilic substitution reactions, allowing for the construction of diverse molecular architectures.

For instance, the N-benzyl piperidine core is a fundamental component of many acetylcholinesterase (AChE) inhibitors, which are used in the treatment of Alzheimer's disease. nih.gov The synthesis of these complex inhibitors often involves the use of a substituted N-benzyl piperidine derivative as a starting material. The benzyl (B1604629) group can play a role in the molecule's interaction with the enzyme's active site, while the rest of the molecule is built up from the reactive chloromethyl group.

Furthermore, derivatives of this compound are used in the synthesis of compounds with potential neuroprotective effects. nih.gov The versatility of this building block allows for the systematic modification of the molecular structure, which is a crucial aspect of structure-activity relationship (SAR) studies in drug discovery. The ability to easily generate a library of related compounds from a common intermediate like this compound accelerates the process of identifying new drug candidates.

Synthesis of Other Heterocyclic Systems and Fragments

The reactivity of this compound also allows for its use as a precursor in the synthesis of other heterocyclic systems through ring transformation reactions. These reactions can involve ring expansion, ring contraction, or annulation to form fused bicyclic systems.

The synthesis of azepane and azepine derivatives can be achieved through the ring expansion of piperidine derivatives. mdpi.com This strategy has been successfully applied to construct the azepine backbone of potentially biologically active compounds. mdpi.com The process involves the diastereomerically pure preparation of azepane derivatives from piperidines with excellent stereoselectivity and regioselectivity. mdpi.com While the specific use of this compound in such a transformation is not detailed in the provided search results, the general principle of piperidine ring expansion to azepines is a well-established synthetic strategy. mdpi.comosaka-u.ac.jp

The transformation of piperidines into pyrrolidines involves a ring contraction reaction. While the synthesis of pyrrolidines via the ring contraction of pyridines has been reported, a specific and direct method for the ring contraction of this compound to a pyrrolidine (B122466) derivative is not well-documented in the provided search results. mdpi.comnih.govmdpi.com The development of such a ring contraction reaction from readily available piperidine derivatives remains a challenging but desirable synthetic goal. mdpi.com

Quinuclidines are bicyclic nitrogen-containing heterocycles that are of interest in medicinal chemistry. nih.gov Their synthesis can be envisioned through the intramolecular cyclization of appropriately substituted piperidine derivatives. However, the direct synthesis of quinuclidines or related bicyclic systems starting from this compound is not explicitly described in the provided search results. The construction of the quinuclidine (B89598) skeleton generally involves the formation of a second ring fused to the piperidine ring.

The synthesis of triazinones and pyrimidines typically involves the condensation of appropriate acyclic precursors. While there are numerous methods for the synthesis of these heterocycles, the use of this compound as a direct precursor for the construction of the triazinone or pyrimidine (B1678525) ring is not described in the provided search results. osaka-u.ac.jpresearchgate.netmdpi.comnih.gov The synthesis of pyrimidine-incorporated piperazine (B1678402) derivatives, for example, starts from different building blocks. researchgate.netmdpi.com

Utility in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. nih.gov The use of piperidine derivatives in MCRs has been reported. For instance, a one-pot synthesis of benzopyrano-pyrimidine derivatives has been established through the condensation of salicylaldehyde (B1680747) derivatives, piperidine, and malononitrile. nih.gov

This reaction proceeds through a series of steps including a Knoevenagel condensation, Michael addition, and intramolecular cyclization. The involvement of piperidine in this MCR highlights the potential for this compound to be utilized in similar transformations. The reactive chloromethyl group could potentially participate in the reaction or be used for further functionalization of the MCR product. However, specific examples of this compound being used in a multicomponent reaction are not provided in the search results.

Inability to Generate Article on "this compound" as a Precursor for Diverse Chemical Libraries

Following a comprehensive and systematic search of available scientific literature and chemical databases, it has been determined that there is insufficient specific, verifiable information to construct a detailed and authoritative article on the use of "this compound" as a building block for the synthesis of diverse chemical libraries, as per the requested outline.

The investigation, which included searches for the exact compound and closely related analogues such as "1-Boc-2-(chloromethyl)piperidine" and other 2-(halomethyl)piperidine derivatives, did not yield the requisite detailed research findings, reaction schemes, or data tables necessary to populate the specified section "7.4. Precursors for Diverse Chemical Libraries."

While general methods for the synthesis of piperidine derivatives and strategies for diversity-oriented synthesis are well-documented in the chemical literature, a specific focus on "this compound" for the purpose of generating chemical libraries is not prominently described. The available information is too broad and does not provide the granular, compound-specific data essential for an article of a professional and scientific nature.

Therefore, to maintain a high standard of accuracy and to avoid the generation of speculative or unverified content, the request to create an article on this specific subject cannot be fulfilled at this time. Further primary research and publication in the field would be required to provide the necessary source material for such an article.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies

The development of new and efficient synthetic routes to access 1-Benzyl-2-(chloromethyl)piperidine and related structures is a primary objective for future research. While classical methods exist, they may present challenges in terms of yield, regioselectivity, and scalability.

Current research into related compounds, such as 1-aryl-2,6-bis(chloromethyl)piperidines, provides a foundation for these future endeavors. urfu.ru The synthesis of these molecules has been reported as model compounds with "rigid" bis(β-chloroethyl)amino groups, highlighting the interest in piperidines bearing chloromethyl substituents. urfu.ru Similarly, synthetic strategies for analogous heterocyclic systems, like 1,4-dibenzyl-2-(chloromethyl)piperazine, often involve multi-step processes that include the chloromethylation of a dibenzylated piperazine (B1678402) precursor.

Future research will likely focus on:

Improving Regioselectivity: Developing methods that selectively target the 2-position of the piperidine (B6355638) ring for chloromethylation, minimizing the formation of other isomers.

One-Pot Syntheses: Designing streamlined procedures that combine multiple synthetic steps into a single reaction vessel, thereby increasing efficiency and reducing waste.

Flow Chemistry: Adapting synthetic protocols to continuous flow systems, which can offer enhanced control over reaction parameters, improve safety, and facilitate large-scale production.

Advanced Mechanistic Insights into Reactive Intermediates

A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and designing new transformations. The compound's structure, featuring a nucleophilic tertiary amine in proximity to an electrophilic chloromethyl group, suggests the potential for intramolecular reactions.

A key area of investigation will be the formation and reactivity of a strained, three-membered aziridinium (B1262131) ion intermediate. This highly reactive species is a plausible intermediate in nucleophilic substitution reactions, where the piperidine nitrogen displaces the chloride ion. The basicity of the piperidine nitrogen atom is known to play a critical role in the activity of related derivatives. nih.govebi.ac.uk In the case of the analogous compound 1,4-dibenzyl-2-(chloromethyl)piperazine, the chloromethyl group is recognized as a key site for covalent bonding with nucleophiles, which likely proceeds through such a reactive intermediate.

Future studies will likely employ a combination of kinetic analysis and spectroscopic techniques (e.g., in-situ NMR) to trap or observe these transient intermediates, providing direct evidence for their existence and role in the reaction pathway.

Development of Chiral Catalysts for Enantioselective Transformations

The 2-position of the this compound ring is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of methods to synthesize a single enantiomer is of significant interest, as different enantiomers can exhibit distinct biological activities and chemical properties.

Research in the broader field of piperidine synthesis has already established powerful strategies for achieving enantioselectivity. Phenylglycinol-derived oxazolopiperidone lactams have been shown to be exceptionally versatile building blocks for the enantioselective synthesis of a wide array of structurally diverse piperidine-containing compounds. nih.govrsc.orgnih.gov These methods allow for the controlled introduction of substituents to create enantiopure polysubstituted piperidines. nih.gov

Furthermore, transition-metal catalysis offers promising avenues. Palladium(II)-catalyzed enantioselective C-H functionalization, using chiral ligands such as BINOL derivatives, has been successfully applied to create other chiral heterocyclic structures. mdpi.com Another powerful technique involves chiral phase-transfer catalysis, where catalysts derived from cinchona alkaloids have been used to achieve the enantioselective synthesis of benzoindolizidine derivatives with high efficiency. rsc.org

Future work will focus on adapting these and other catalytic systems to the specific challenge of synthesizing enantiomerically pure (R)- or (S)-1-Benzyl-2-(chloromethyl)piperidine.

Integration of Computational Chemistry with Experimental Design

The synergy between computational modeling and experimental work is a powerful paradigm in modern chemical research. For this compound, computational chemistry offers predictive insights that can guide and accelerate experimental design.

Density Functional Theory (DFT) calculations can be employed to model the geometry, stability, and electronic properties of the molecule and its potential reactive intermediates, such as the proposed aziridinium ion. nih.gov These theoretical calculations can help elucidate reaction mechanisms and predict the most likely pathways for chemical transformations.

Moreover, computational approaches are integral to the design of novel derivatives. nih.govnih.gov Molecular docking studies, for instance, can simulate the interaction of this compound derivatives with biological targets like enzymes or receptors. This allows for the rational design of new compounds with potentially enhanced activity or selectivity, as has been demonstrated in the development of other N-benzylpiperidine derivatives as enzyme inhibitors. nih.gov By predicting binding affinities and interaction modes, computational screening can prioritize the synthesis of the most promising candidates, saving significant time and resources in the laboratory.

Data Tables

Table 1: Summary of Future Research Directions

Research Area Key Objective Potential Methodologies & Approaches
Novel Synthetic Methodologies Develop more efficient, selective, and scalable syntheses. Flow chemistry, one-pot reactions, development of new regioselective reagents.
Mechanistic Insights Elucidate the role and structure of reactive intermediates. In-situ NMR spectroscopy, kinetic studies, trapping experiments, DFT calculations.
Enantioselective Transformations Achieve controlled synthesis of single enantiomers. Chiral phase-transfer catalysis, transition-metal catalysis with chiral ligands, use of chiral auxiliaries like oxazolopiperidone lactams.

| Computational Chemistry | Guide experimental design and predict molecular properties. | Molecular docking, Density Functional Theory (DFT), quantitative structure-activity relationship (QSAR) modeling. |

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
1-aryl-2,6-bis(chloromethyl)piperidine
1,4-dibenzyl-2-(chloromethyl)piperazine
Aziridinium ion
BINOL (1,1'-Bi-2-naphthol)

Q & A

Basic: What are the most reliable synthetic routes for 1-Benzyl-2-(chloromethyl)piperidine, and how can reaction yields be optimized?

Methodological Answer:
The compound can be synthesized via reductive amination or alkylation. For example, reductive amination of benzaldehyde derivatives with piperidine precursors (e.g., 4-(Boc-aminomethyl)piperidine) using NaBH(OAc)₃ in dichloroethane (DCE) yields intermediates, followed by HCl-mediated deprotection . Alkylation of piperidine with chloromethyl-substituted benzyl halides (e.g., 1-(chloromethyl)-2-methylbenzene) in the presence of K₂CO₃ in ethanol under reflux is another viable route, achieving up to 80% yield . To optimize yields:

  • Use anhydrous conditions for moisture-sensitive steps.
  • Monitor reaction progress via ¹H NMR to confirm imine formation before reduction .

Advanced: How can researchers resolve impurities from benzylic alcohol byproducts during NaBH₄ reduction steps?

Methodological Answer:
Traces of benzylic alcohol may persist post-reduction due to incomplete reduction of benzaldehyde intermediates. To address this:

  • Perform acid/base extraction to isolate the amine product.
  • Crystallize the compound as a fumarate salt, which selectively precipitates the target amine while excluding polar impurities like benzylic alcohol .
  • Validate purity via ¹H NMR and HPLC with a C18 column (method: 0.1% TFA in water/acetonitrile gradient) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H NMR : Confirm the presence of the benzyl aromatic protons (δ 7.2–7.4 ppm) and chloromethyl (–CH₂Cl) protons (δ 3.5–4.0 ppm). Compare with reference spectra of analogous compounds like 1-Benzyl-4-(chloromethyl)piperidine hydrochloride .
  • Mass Spectrometry (MS) : Use ESI-MS to verify the molecular ion peak ([M+H]⁺) and isotopic pattern consistent with chlorine.
  • FT-IR : Identify C–Cl stretching vibrations near 600–800 cm⁻¹ .

Advanced: How can researchers address contradictions in biological activity data for piperidine derivatives?

Methodological Answer:
Discrepancies may arise from differences in substituent positioning (e.g., chloromethyl vs. methyl groups) or stereochemistry. To resolve:

  • Perform structure-activity relationship (SAR) studies by synthesizing analogs with systematic substitutions (e.g., varying halogen or benzyl positions) .
  • Use molecular docking to compare binding affinities with targets like GPCRs or enzymes .
  • Validate findings across multiple assays (e.g., enzyme inhibition, cell viability) to rule out assay-specific artifacts .

Basic: What safety protocols are essential when handling chloromethyl-containing intermediates?

Methodological Answer:

  • Storage : Keep in airtight glass containers at 2–8°C to prevent hydrolysis of the chloromethyl group .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and a fume hood to avoid exposure to corrosive vapors .
  • Waste Disposal : Neutralize residual HCl from deprotection steps with aqueous NaHCO₃ before disposal .

Advanced: How can in silico methods guide the design of this compound derivatives for medicinal chemistry?

Methodological Answer:

  • Virtual Screening : Dock derivatives into target protein structures (e.g., CXCR4 chemokine receptors) using software like AutoDock Vina to prioritize compounds with high binding scores .
  • Fragment Growing : Start with the core piperidine scaffold and computationally add substituents (e.g., benzyl, chloromethyl) to optimize steric and electronic complementarity .
  • ADMET Prediction : Use tools like SwissADME to predict pharmacokinetic properties (e.g., logP, BBB permeability) .

Basic: What are the key differences in reactivity between chloromethyl and methyl groups in piperidine derivatives?

Methodological Answer:

  • Chloromethyl Group : Participates in nucleophilic substitution (e.g., with amines or thiols) or elimination reactions under basic conditions .
  • Methyl Group : Typically inert but can influence steric hindrance or lipophilicity.
  • Experimental Validation : Compare reaction rates of this compound with its methyl analog in SN2 reactions (e.g., with NaN₃ in DMF at 60°C) .

Advanced: How can researchers mitigate hazards during large-scale synthesis of chloromethyl intermediates?

Methodological Answer:

  • Process Safety : Use continuous flow reactors to minimize exposure to hazardous intermediates like chloromethyl ethers .
  • Inert Atmosphere : Conduct reactions under nitrogen to prevent oxidation of sensitive intermediates .
  • Real-Time Monitoring : Implement PAT (Process Analytical Technology) tools like inline FT-IR to detect exothermic events or byproduct formation .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.